Ethyl (2Z)-3-(dimethylamino)-2-(3-methyl-1,2-oxazol-5-yl)prop-2-enoate
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Overview
Description
(Z)-Ethyl 3-(dimethylamino)-2-(3-methylisoxazol-5-yl)acrylate is a compound that features a unique combination of functional groups, including an isoxazole ring, a dimethylamino group, and an acrylate ester. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Ethyl 3-(dimethylamino)-2-(3-methylisoxazol-5-yl)acrylate typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.
Introduction of the Acrylate Ester: The acrylate ester can be introduced through an esterification reaction between an appropriate alcohol (e.g., ethanol) and an acrylate derivative.
Addition of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction, where a dimethylamine reacts with a suitable leaving group on the acrylate ester.
Industrial Production Methods
Industrial production of (Z)-Ethyl 3-(dimethylamino)-2-(3-methylisoxazol-5-yl)acrylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
(Z)-Ethyl 3-(dimethylamino)-2-(3-methylisoxazol-5-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, acids, bases, and other nucleophiles or electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may yield alcohols or amines .
Scientific Research Applications
(Z)-Ethyl 3-(dimethylamino)-2-(3-methylisoxazol-5-yl)acrylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (Z)-Ethyl 3-(dimethylamino)-2-(3-methylisoxazol-5-yl)acrylate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling and function.
Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: An antibiotic with a similar isoxazole ring structure.
Muscimol: A psychoactive compound with a similar isoxazole ring structure.
Ibotenic Acid: A neurotoxin with a similar isoxazole ring structure.
Uniqueness
(Z)-Ethyl 3-(dimethylamino)-2-(3-methylisoxazol-5-yl)acrylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C11H16N2O3 |
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Molecular Weight |
224.26 g/mol |
IUPAC Name |
ethyl 3-(dimethylamino)-2-(3-methyl-1,2-oxazol-5-yl)prop-2-enoate |
InChI |
InChI=1S/C11H16N2O3/c1-5-15-11(14)9(7-13(3)4)10-6-8(2)12-16-10/h6-7H,5H2,1-4H3 |
InChI Key |
FVOVWVFBCJWIJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C1=CC(=NO1)C |
Origin of Product |
United States |
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